(2-(Benzyloxy)-4-fluorophenyl)methanamine
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Overview
Description
(2-(Benzyloxy)-4-fluorophenyl)methanamine: is an organic compound that features a benzyloxy group attached to a fluorinated phenyl ring, with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base.
Methanamine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or alcohols, depending on the starting material.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2-(Benzyloxy)-4-fluorophenyl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cancer and neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-4-fluorophenyl)methanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in cancer cell proliferation.
Receptor Binding: It may bind to certain receptors in the nervous system, affecting neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzyloxy)phenyl)methanamine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
(2-(Benzyloxy)-4-chlorophenyl)methanamine: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.
Uniqueness
Properties
Molecular Formula |
C14H14FNO |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
(4-fluoro-2-phenylmethoxyphenyl)methanamine |
InChI |
InChI=1S/C14H14FNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 |
InChI Key |
BCJYVPWULQACID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CN |
Origin of Product |
United States |
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